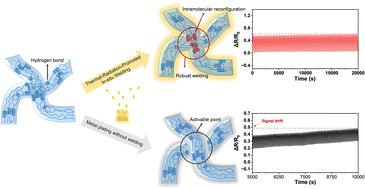A gas-permeable, durable, and sensitive wearable strain sensor through thermal-radiation-promoted in situ welding†
Chemical Communications Pub Date: 2023-10-24 DOI: 10.1039/D3CC04310J
Abstract
A convenient strategy for fabricating a wearable sensor with favorable durability and sensitivity is reported. This approach exploits the reconstructed hydrogen bonds within the thermoplastic polyurethane (TPU) during the heating evaporation of metal to form robust welding of the fibers in the substrate. The sensor can steadily monitor pulse waves and facilitate real-time human-machine interaction.


Recommended Literature
- [1] First-principles calculations on the deposition behavior of LixNay (x + y ≤ 5) clusters during the hybrid storage of Li and Na atoms on graphene†
- [2] Symmetry and polar-π effects on the dynamics of enshrouded aryl-alkyne molecular rotors†
- [3] Complexes of 2,6-dimethylpyridine with water in condensed phases and the dynamical co-operative interactions involving hydrogen bonds†
- [4] Interface charge-transfer induced intralayer excited-state biexcitons in graphene/WS2 van der Waals heterostructures†
- [5] Side chain elongation causes a change from enthalpy driven to entropy driven binding in the molecular recognition of tetraanionic peptidesElectronic supplementary information (ESI) available: isothermal titration calorimetry, 1HNMR and NOE data. See http://www.rsc.org/suppdata/cc/b0/b003728l/
- [6] Atomic Sn sites on nitrogen-doped carbon as a zincophilic and hydrophobic protection layer for stable Zn anodes†
- [7] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†
- [8] Integrating DNA strand displacement circuitry to the nonlinear hybridization chain reaction†
- [9] Facile in situ fabrication of oriented titania submicrorods embedded into a superelastic nickel–titanium alloy fiber substrate and their application in solid-phase microextraction
- [10] Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†










